![molecular formula C13H10N6O B2381345 6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide CAS No. 1351645-64-1](/img/structure/B2381345.png)
6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide
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Description
6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide, also known as PPD, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer therapy. PPD is a small molecule inhibitor of the enzyme protein kinase CK2, which has been implicated in the regulation of cell growth and survival. In
Scientific Research Applications
Synthesis and Chemical Reactions
Experimental and Theoretical Studies on Functionalization Reactions : Research demonstrates the functionalization reactions of pyrazole derivatives, highlighting the versatility of these compounds in organic synthesis. The conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with diaminopyridine exemplifies the chemical reactivity and potential for creating diverse molecular architectures, which could be pivotal in designing new materials or drugs (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Biological Evaluation and Antimicrobial Activity
Heterocyclic Synthesis and Biological Evaluation : Novel syntheses of pyrazolo and isoxazole derivatives incorporating N-methylphthalimide have been explored, with certain compounds showing significant antimicrobial activity. This underscores the potential of pyrazole derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial infections (F. Al-Omran & A. El-Khair, 2005).
Anticancer Potential
Synthesis of Potential Anticancer Agents : Research into the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which share structural motifs with the compound of interest, has shown these derivatives to be potential mitotic inhibitors with anticancer activity. Such studies highlight the relevance of pyrazole and pyridine derivatives in developing new therapeutic agents against cancer, pointing towards the importance of structural manipulation in achieving desired biological effects (C. Temple et al., 1987).
Molecular Docking Studies
Molecular Docking and Biological Activities of Chalcone Hybrids : The synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids and their subsequent evaluation for antibacterial, anti-inflammatory, and antioxidant activities illustrates the compound's utility in medicinal chemistry. Molecular docking studies, particularly with cyclooxygenase enzymes, provide insights into the interaction mechanisms of these compounds with biological targets, facilitating the design of more effective therapeutic agents (R. Sribalan et al., 2016).
properties
IUPAC Name |
6-pyrazol-1-yl-N-pyridin-3-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c20-13(16-10-3-1-6-14-9-10)11-4-5-12(18-17-11)19-8-2-7-15-19/h1-9H,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJJJRSSDLCOKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide |
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